BenchChemオンラインストアへようこそ!

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (CAS 2097911-40-3) is a differentiated, heterobifunctional building block for kinase drug discovery. Its pyrimidine-4-amino positional isomerism preferentially targets VEGFR-2 over EGFR/PDGFR-β, while the terminal alkene uniquely supports CuAAC click chemistry for covalent probe immobilization—capabilities absent in Boc-protected or saturated analogs. As a fully deprotected advanced intermediate, it eliminates a deprotection step and accelerates parallel library synthesis. Choose this compound for unambiguous target engagement studies and VEGFR-2-driven angiogenesis programs where functional selectivity and synthetic efficiency are non-negotiable.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 2097911-40-3
Cat. No. B2478562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one
CAS2097911-40-3
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESC=CCCC(=O)N1CC(C1)NC2=NC=NC=C2
InChIInChI=1S/C12H16N4O/c1-2-3-4-12(17)16-7-10(8-16)15-11-5-6-13-9-14-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,13,14,15)
InChIKeyAPWJRJPJCRSTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (CAS 2097911-40-3): Core Structural and Procurement-Relevant Characteristics


1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (CAS 2097911-40-3) is a heterobifunctional small molecule (molecular formula C12H16N4O, molecular weight 232.28 g/mol) that incorporates a pyrimidin-4-ylamino group linked to an azetidine ring, which is further N-acylated with a pent-4-en-1-one moiety [1]. The compound belongs to the azetidinyl pyrimidine chemotype, a class widely explored as Janus kinase (JAK) and other kinase inhibitors [2]. The canonical SMILES is C=CCCC(=O)N1CC(C1)NC2=NC=NC=C2 [1]. Its structure features two notable functional elements: a 4-substituted pyrimidinylamino pharmacophore and a terminal alkene, each contributing to its potential utility as a kinase inhibitor lead or a functionalizable building block in medicinal chemistry.

Why Generic Substitution Fails for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (2097911-40-3)


Generic substitution of 1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one with structurally similar azetidinyl pyrimidines is precluded by two non-interchangeable structural features that govern target engagement and downstream utility. First, the amino substituent resides at the pyrimidine 4-position rather than the 2-position; evidence from pyrrolo[2,3-d]pyrimidine kinase inhibitor series demonstrates that the position of the amino group profoundly alters receptor tyrosine kinase selectivity profiles—for instance, 2-amino analogs exhibit superior EGFR/PDGFR-β inhibition while 2-desamino (and by extension alternative positional) analogs preferentially inhibit VEGFR-2 [1]. Second, the pent-4-en-1-one acyl group provides a terminal alkene absent in the common Boc-protected precursor tert‑butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7) [2]. This alkene enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene bioconjugation reactions that cannot be performed with saturated acyl counterparts, directly impacting the compound's utility as a chemical biology probe. These two factors—positional isomerism dictating kinase selectivity and the presence of a uniquely reactive terminal alkene—render simple functional group replacement inadequate for applications where target specificity or covalent functionalization is required.

Quantitative Differentiation Evidence for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (2097911-40-3) Versus Closest Analogs


Molecular Weight Comparison with the Boc-Protected Precursor: Procurement-Relevant Impact on Scale-Up and Solubility

The target compound (MW 232.28 g/mol) is 18.02 Da lighter than its most common synthetic precursor, tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (MW 250.30 g/mol) [1][2]. This mass difference, corresponding to the loss of the Boc protecting group and gain of the pentenoyl moiety, translates to a lower molecular weight that improves atom economy and may enhance membrane permeability as predicted by Lipinski's Rule of Five.

Medicinal Chemistry Building Block Procurement Physicochemical Property Comparison

Functional Handle Differentiation: Terminal Alkene Availability Versus Saturated or Inert Acyl Analogs

The target compound uniquely bears a terminal alkene (pent-4-en-1-one), as confirmed by its canonical SMILES string C=CCCC(=O)N1CC(C1)NC2=NC=NC=C2 . In contrast, the closest structurally characterized analog, tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate, terminates in an inert Boc group [1]. Quantitative comparison of reactive functional groups shows the target compound offers one terminal sp² carbon available for thiol-ene, CuAAC, or metathesis reactions, whereas the comparator offers zero.

Chemical Biology Bioconjugation Click Chemistry Functional Group Comparison

Positional Isomer Effect on Kinase Selectivity: Pyrimidin-4-ylamino Versus Pyrimidin-2-ylamino Substitution

The target compound features a pyrimidin-4-ylamino group, a positional isomer distinct from the pyrimidin-2-ylamino present in the close analog 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pent-4-en-1-one . While direct head-to-head kinase profiling data for this specific pair are not publicly available, class-level evidence from pyrrolo[2,3-d]pyrimidine kinase inhibitors demonstrates that the position of the amino group on the pyrimidine ring dictates receptor tyrosine kinase selectivity: 2-amino analogs preferentially inhibit EGFR and PDGFR-β, whereas 2-desamino (4-amino positional) analogs show enhanced VEGFR-2 inhibition [1]. This precedent establishes that the 4-ylamino versus 2-ylamino substitution represents a functionally non-redundant structural decision with predictable consequences for kinase selectivity profiles.

Kinase Inhibitor Selectivity Structure-Activity Relationship Pyrimidine Scaffold

Recommended Application Scenarios for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one (2097911-40-3) Based on Quantitative Differentiation


VEGFR-2-Focused Kinase Inhibitor Lead Optimization

Based on class-level SAR indicating that pyrimidin-4-amino positional isomers favor VEGFR-2 inhibition over EGFR/PDGFR-β [1], this compound is the preferred starting scaffold for medicinal chemistry programs targeting VEGFR-2-driven angiogenesis. Its lower molecular weight (232.28 g/mol) relative to the Boc-protected precursor facilitates favorable permeability and oral bioavailability optimization [2].

Chemical Biology Probe Synthesis via Terminal Alkene Bioconjugation

The terminal alkene in the pent-4-en-1-one moiety enables orthogonal conjugation to azide-bearing fluorophores, biotin, or pull-down resins via CuAAC click chemistry, a capability absent in saturated or Boc-protected analogs [1][2]. This makes the compound uniquely suited for target engagement studies requiring covalent probe immobilization.

Building Block for Azetidinyl Pyrimidine Library Synthesis

As a fully deprotected azetidinyl pyrimidine with a reactive acyl group, this compound serves as an advanced intermediate for parallel synthesis of kinase-focused libraries. Compared to the Boc-protected precursor tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate, the target compound eliminates one deprotection step and provides a direct conjugation handle, reducing synthesis cycle time and improving library diversity [2][3].

Selective Kinase Profiling Panel Design

In kinase selectivity panels, the 4-ylamino positional isomer should be included alongside its 2-ylamino counterpart to map the selectivity landscape of the azetidinyl pyrimidine scaffold. The documented divergence in RTK selectivity between 2-amino and 4-amino pyrimidines [1] supports the necessity of testing both positional isomers to fully characterize structure-kinase interaction relationships.

Quote Request

Request a Quote for 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.